3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide (also known as 5-nitro-3H-1,2-benzoxathiole 2,2-dioxide or NSC 121602) can be synthesized through various methods, including the nitration of 3H-1,2-benzoxathiole 2,2-dioxide with fuming nitric acid or the oxidation of 2-amino-5-nitro benzenesulfonic acid with hydrogen peroxide [].
This compound has been explored as a coupling agent in peptide synthesis due to its unique properties. Its strained five-membered cyclic sulfate structure makes it highly reactive compared to other acyclic coupling agents. This reactivity allows for rapid peptide bond formation under mild conditions, potentially minimizing side reactions and racemization (the conversion of an optically active molecule to its racemic mixture).
A study published in the Journal of the Chemical Society, Chemical Communications, demonstrated the use of 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide in a two-step, one-pot reaction for peptide synthesis. The method proved efficient and yielded the desired peptides in good purity.
While this research suggests potential for this compound as a peptide coupling agent, further investigation is needed to evaluate its full potential and limitations compared to established methods.
Limited research suggests that 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide might possess other potential applications in scientific research, including:
3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide, also known as 5-nitro-3H-1,2-benzoxathiole 2,2-dioxide, is a heterocyclic compound with the molecular formula C7H5NO5S. It features a benzothiazole ring system substituted with a nitro group and a sulfonyl moiety. The compound has a melting point range of 144-146 °C and a predicted boiling point of approximately 432.3 °C . Its structure includes a sulfur atom, contributing to its unique chemical properties and potential biological activities.
Several methods have been reported for synthesizing 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide:
3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide finds applications in various fields:
Interaction studies involving 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide have focused on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or microbial resistance mechanisms. Further research is necessary to determine the specificity and strength of these interactions.
Several compounds share structural similarities with 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzothiazole | Contains sulfur and nitrogen; lacks nitro group | More stable; less reactive than the target compound |
Nitrobenzothiazole | Similar ring structure; contains nitro group | Potentially more toxic; different biological activity |
Benzothiazole sulfonamide | Contains sulfonamide functional group | Exhibits different pharmacological properties |
The uniqueness of 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide lies in its specific combination of functional groups that impart distinct chemical reactivity and biological activity compared to these similar compounds.